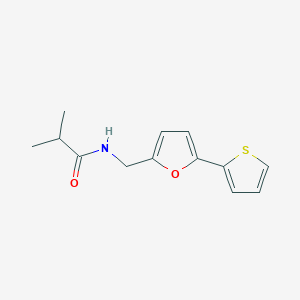

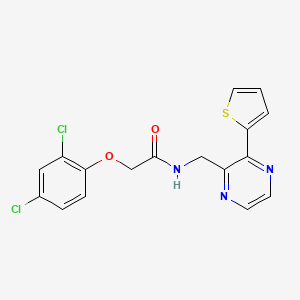

N-((5-(thiophen-2-yl)furan-2-yl)methyl)isobutyramide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

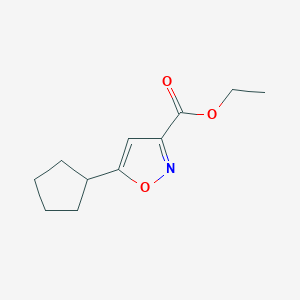

Compounds with furan and thiophene rings, such as 5-(thiophen-2-yl)furan-2-carboxylic acid and 5-(furan-2-yl)thiophene-2-carboxylic acid , are known. These compounds are typically powders at room temperature .

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For furan derivatives, a novel method for the synthesis of ester and amide derivatives containing furan rings under microwave-assisted conditions has been reported .Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various spectroscopic techniques, including FT-IR, FT-Raman, UV–vis, and NMR . Theoretical calculations, such as those performed using density functional theory (DFT), can also provide insights into the molecular structure .Chemical Reactions Analysis

The chemical reactions of these compounds can be complex and depend on the specific substituents present on the furan and thiophene rings. For example, furan derivatives can undergo reactions with amines and alcohols to form amides and esters .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using various techniques. For example, the purity of these compounds can be assessed using techniques such as high-performance liquid chromatography (HPLC). Their melting points can be determined using differential scanning calorimetry (DSC) .科学的研究の応用

Material Science Applications

Furan derivatives, including those structurally related to N-((5-(thiophen-2-yl)furan-2-yl)methyl)isobutyramide, are recognized for their potential in creating renewable biomass resources. These compounds can serve as substitutes for petroleum-based building blocks in plastics and fine chemicals production. For instance, efficient processes have been developed for the selective dehydration of fructose to hydroxymethylfurfural (HMF), highlighting the utility of furan derivatives in sustainable chemistry and material science applications (Román‐Leshkov, Chheda, & Dumesic, 2006).

Organic Synthesis

Research in organic synthesis has demonstrated the versatility of furan and thiophene derivatives in chemoselective protection, metallation, and as intermediates in complex reactions. For example, furan and thiophene derivatives can be transformed into their corresponding imidazolidines, showing promise in the protection of aldehydes (Carpenter & Chadwick, 1985). Additionally, the cyclometallation of furancarbothioamide derivatives with various metals, such as palladium and platinum, reveals the potential of these compounds in creating complex metal-organic frameworks (Nonoyama, 1990).

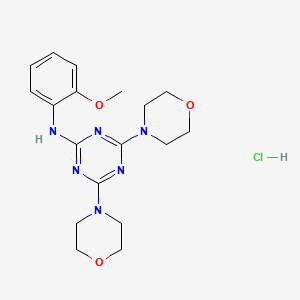

Medicinal Chemistry

In medicinal chemistry, furan and thiophene derivatives are integral to the development of therapeutic agents. Their roles span from serving as core scaffolds in drug molecules to acting as synthons for non-aromatic structural moieties. These compounds have been applied in the synthesis of molecules with antibacterial, antifungal, and antitubercular activities, illustrating their significance in drug discovery and development (Sperry & Wright, 2005). Moreover, novel synthetic routes have been explored for producing 3-methylthio-substituted furans and related derivatives, further underscoring their utility in creating potent pharmacological compounds (Yin et al., 2008).

作用機序

The mechanism of action of these compounds can vary widely depending on their specific structure and the context in which they are used. For example, some thiophene derivatives exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Safety and Hazards

特性

IUPAC Name |

2-methyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S/c1-9(2)13(15)14-8-10-5-6-11(16-10)12-4-3-7-17-12/h3-7,9H,8H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOGTBDZRIKDIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCC1=CC=C(O1)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl]methyl]-3-(4-formyl-2-methoxyphenoxy)propanamide](/img/structure/B2845377.png)

![1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid](/img/structure/B2845381.png)

![Ethyl 1-{3-[4-(adamantan-1-yl)phenoxy]-2-hydroxypropyl}piperidine-4-carboxylate hydrochloride](/img/structure/B2845384.png)

![Methyl 5-({[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}amino)-3-propoxy-1-benzothiophene-2-carboxylate](/img/structure/B2845385.png)

![N-(3-chloro-4-fluorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2845392.png)

![Diethyl 2-[[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]methylidene]propanedioate](/img/structure/B2845393.png)

![3-(3-Fluoro-4-methoxyphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide](/img/structure/B2845394.png)

![6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2845396.png)